molecular formula C12H15N5O3S3 B2360833 2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1251627-55-0

2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2360833
CAS No.: 1251627-55-0
M. Wt: 373.46
InChI Key: FNIHLGNFFOIHOH-UHFFFAOYSA-N
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Description

: 2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is an intriguing organic compound. It features a diverse range of functional groups and heterocycles, making it a focal point for both synthetic chemists and researchers.

Preparation Methods

: Synthetic routes and reaction conditions: The synthesis of this compound often involves multi-step reactions, starting with the preparation of individual functional groups, such as sulfonamides and thiadiazoles. Typically, an alkylation reaction introduces the N-methylmethylsulfonamido group, followed by the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and acyl chlorides. Industrial production methods: Industrial methods favor high-yield, cost-effective synthesis routes, often involving batch or continuous flow processes. Precise control of reaction conditions like temperature, pressure, and pH is crucial to maximize yields and minimize by-products.

Chemical Reactions Analysis

: Types of reactions: This compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions. The presence of multiple functional groups allows for diverse reactivity. Common reagents and conditions: Oxidizing agents like hydrogen peroxide or permanganate, and reducing agents such as lithium aluminum hydride, are frequently used. The reactions typically occur under mild conditions to prevent decomposition. Major products: Oxidation might yield sulfoxides or sulfones, while reduction could result in the formation of thioethers or amines.

Scientific Research Applications

: This compound finds applications across several fields. In chemistry, it's used as a building block for complex molecule synthesis. In biology and medicine, its structural diversity allows for exploration as a potential pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties. Industrially, it serves as a precursor for materials with specific electronic properties or as catalysts in organic reactions.

Mechanism of Action

: The mechanism of action is highly dependent on the specific application. In antimicrobial research, it targets bacterial cell walls or specific enzymes, disrupting their function. Molecular pathways often involve interactions with nucleophilic sites, leading to the inactivation of essential biological molecules.

Comparison with Similar Compounds

: Compared to other sulfonamide-based compounds, 2-(N-methylmethylsulfonamido)-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide offers unique reactivity due to its thiadiazole ring and pyridine moiety. Similar compounds might include sulfonamides like sulfamethoxazole and thiadiazole derivatives, but they lack the combined functional diversity found in this compound.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S3/c1-17(23(2,19)20)7-10(18)14-11-15-16-12(22-11)21-8-9-4-3-5-13-6-9/h3-6H,7-8H2,1-2H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIHLGNFFOIHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC2=CN=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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